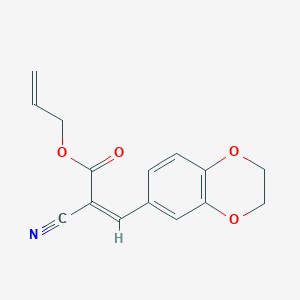![molecular formula C15H17ClN2O2 B7480202 1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that contains an oxazole ring and a chlorophenyl group attached to it. It is also known by its chemical name, OCPCA.
作用机制
The mechanism of action of OCPCA is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This interaction may modulate the activity of other receptors and ion channels, leading to changes in neuronal excitability and neurotransmitter release. OCPCA may also affect intracellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
OCPCA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OCPCA can modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel. It has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate. In vivo studies have demonstrated that OCPCA can modulate pain perception and memory formation.
实验室实验的优点和局限性
The primary advantage of using OCPCA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using OCPCA is its potential for off-target effects. OCPCA may interact with other receptors and ion channels, leading to unintended effects. Additionally, the synthesis of OCPCA is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research involving OCPCA. One area of interest is the development of more selective sigma-1 receptor ligands that can be used to study the role of this receptor in greater detail. Another area of interest is the use of OCPCA in the development of new therapeutics for various neurological disorders, such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of OCPCA and its potential off-target effects.
合成方法
The synthesis of OCPCA involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the oxazole ring, which is achieved through a reaction between 4-chlorobenzaldehyde and glycine. The resulting product is then reacted with piperidine to form the final compound, OCPCA. This synthesis method has been optimized to yield high purity and high yield of OCPCA.
科学研究应用
OCPCA has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a research tool in neuroscience. OCPCA has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. This makes OCPCA a valuable tool for studying the role of sigma-1 receptors in these processes.
属性
IUPAC Name |
1-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-3-1-11(2-4-12)14-9-17-15(20-14)10-18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDHXCOIUJJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)